molecular formula C9H8N2O5 B3053478 3-Acetylamino-2-nitrobenzoic acid CAS No. 54002-28-7

3-Acetylamino-2-nitrobenzoic acid

Cat. No.: B3053478
CAS No.: 54002-28-7
M. Wt: 224.17 g/mol
InChI Key: FOXLFUZFWTYAME-UHFFFAOYSA-N
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Description

3-Acetylamino-2-nitrobenzoic acid is a derivative of benzoic acid . It has a molecular formula of C9H9NO3 . It is also known by other names such as N-Acetyl-m-aminobenzoic acid, 3-Acetamidobenzoic acid, m-Acetamidobenzoic acid, Acetyl-m-aminobenzoic acid, m-Acetamino benzoic acid, m-Acetylaminobenzoic acid, Benzoic acid, m-acetamido-, and 3-(Acetylamino)benzoic acid .


Synthesis Analysis

The synthesis of nitro compounds, including this compound, can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an acetylaminobenzoic acid group . The molecular weight of this compound is 179.1727 .

Scientific Research Applications

Influenza Virus Research

3-Acetylamino-2-nitrobenzoic acid has been studied in the context of influenza virus research. A related compound, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been designed as an inhibitor for the influenza virus neuraminidase protein. This compound forms hydrogen-bonded dimers and its crystal structure is vital for understanding its inhibitory action (Jedrzejas et al., 1995).

Mycobacterium Tuberculosis Research

Research has explored the use of related nitrobenzoic acids in distinguishing Mycobacterium tuberculosis from other mycobacteria. p-Nitrobenzoic acid (PNB) and p-nitro-α-acetylamino-β-hydroxypropiophenone (NAP), substances similar to this compound, have demonstrated potential in differentiating M. tuberculosis complex bacteria in clinical settings (Rastogi et al., 1989).

Nanoplate Synthesis and Gas Sensing

The compound has relevance in materials science, particularly in the synthesis of nanoplates with potential applications in gas sensing. A study involved the use of p-nitrobenzoic acid, a compound structurally related to this compound, as a structure-directing agent in the hydrothermal synthesis of plate-shaped WO3 nanostructures. These nanoplates exhibited high sensitivity and quick response times to gases like ethanol and acetone at low temperatures (Su et al., 2010).

Molecular Solubility and Interaction Studies

The solubility of related compounds, such as 2-methyl-3-nitrobenzoic acid, has been analyzed to understand molecular interactions in various solvents. This research is fundamental for predicting the solubility and behavior of similar compounds in different organic solvents (Hart et al., 2017).

Chemical Synthesis and Drug Development

This compound and its derivatives play a role in the synthesis of various chemical compounds. For instance, derivatives of this compound have been used in the synthesis of new AB-type monomers for polybenzimidazoles, demonstrating its importance in the development of advanced materials and potential pharmaceutical applications (Begunov & Valyaeva, 2015).

Mechanism of Action

Target of Action

A related compound, 4-acetamido-3-nitrobenzoic acid (anba), has been suggested as a potential antiviral agent for the treatment of covid-19

Mode of Action

The study on anba utilized density functional theory (dft) and molecular docking calculations to explore its therapeutic potential . These techniques can provide insights into how a molecule interacts with its targets, including binding affinities and potential conformational changes. It’s plausible that 3-acetamido-2-nitrobenzoic acid may interact with its targets in a similar manner.

Pharmacokinetics

The study on anba conducted an admet analysis using swissadme to examine its performance within a living organism and compute its physicochemical characteristics . This suggests that similar analyses could be conducted for 3-acetamido-2-nitrobenzoic acid to determine its pharmacokinetic properties.

Properties

IUPAC Name

3-acetamido-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXLFUZFWTYAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303654
Record name 3-Acetylamino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-28-7
Record name 3-(Acetylamino)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54002-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 159680
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054002287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetylamino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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